1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with both 3-fluorobenzylsulfonyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 3-Fluorobenzylsulfonyl Group: This step involves the reaction of the pyrrolidine ring with 3-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylsulfonyl Group: The final step involves the reaction of the intermediate compound with phenylsulfonyl chloride, again in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, potentially yielding a simpler pyrrolidine derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler pyrrolidine compounds.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activity against certain diseases.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific electronic or mechanical properties.
Chemical Biology: It could be used as a tool compound to study biological processes involving sulfonyl groups.
Mechanism of Action
The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to these targets, while the fluorobenzyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of organic compounds, making this compound potentially more stable and longer-lasting in biological systems compared to its analogs with other substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-fluorophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZKRVBEGELQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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